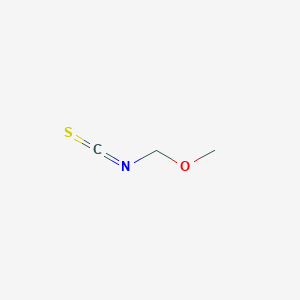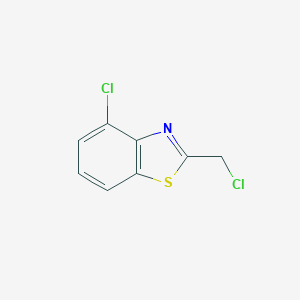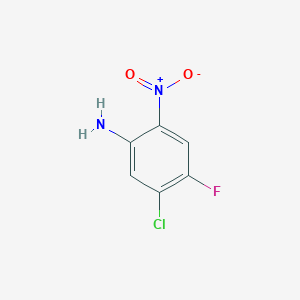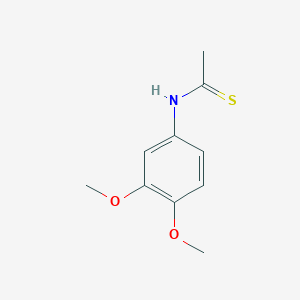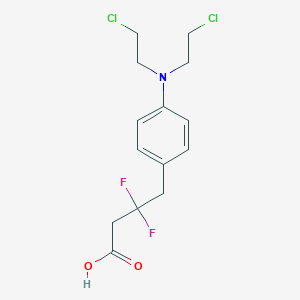
3,3-Difluorochlorambucil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluorochlorambucil is a chemical compound that belongs to the class of nitrogen mustard compounds. It is a synthetic derivative of chlorambucil, which is an alkylating agent used in chemotherapy. 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 3,3-Difluorochlorambucil involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. 3,3-Difluorochlorambucil has also been shown to induce apoptosis, which is a programmed cell death mechanism.
Biochemische Und Physiologische Effekte
3,3-Difluorochlorambucil has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of genes involved in apoptosis and DNA repair. In vivo studies have demonstrated the efficacy of 3,3-Difluorochlorambucil in inhibiting tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,3-Difluorochlorambucil is its potent anticancer activity. It has shown superior efficacy compared to other nitrogen mustard compounds. However, the synthesis of 3,3-Difluorochlorambucil is complex and requires specialized equipment and expertise. The compound is also highly reactive and toxic, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 3,3-Difluorochlorambucil. One area of interest is the development of novel formulations and delivery systems that can improve the bioavailability and efficacy of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3,3-Difluorochlorambucil. The development of combination therapies that can enhance the anticancer activity of 3,3-Difluorochlorambucil is also a promising area of research.
Conclusion:
In conclusion, 3,3-Difluorochlorambucil is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves the alkylation of DNA, which leads to the inhibition of DNA replication and transcription. 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to other nitrogen mustard compounds. However, its synthesis is complex and requires specialized equipment and expertise. Future research on 3,3-Difluorochlorambucil should focus on the development of novel formulations, identification of biomarkers, and combination therapies.
Synthesemethoden
The synthesis of 3,3-Difluorochlorambucil involves the reaction of chlorambucil with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at low temperature and high pressure. The yield of 3,3-Difluorochlorambucil is around 60-70%.
Wissenschaftliche Forschungsanwendungen
3,3-Difluorochlorambucil has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In preclinical studies, 3,3-Difluorochlorambucil has demonstrated superior efficacy compared to chlorambucil and other nitrogen mustard compounds.
Eigenschaften
CAS-Nummer |
103638-41-1 |
|---|---|
Produktname |
3,3-Difluorochlorambucil |
Molekularformel |
C14H17Cl2F2NO2 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]-3,3-difluorobutanoic acid |
InChI |
InChI=1S/C14H17Cl2F2NO2/c15-5-7-19(8-6-16)12-3-1-11(2-4-12)9-14(17,18)10-13(20)21/h1-4H,5-10H2,(H,20,21) |
InChI-Schlüssel |
BUEVKJMGAZEULE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(F)F)N(CCCl)CCCl |
Andere CAS-Nummern |
103638-41-1 |
Synonyme |
3,3-difluorochlorambucil beta,beta-difluorochlorambucil CB 7103 CB-7103 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



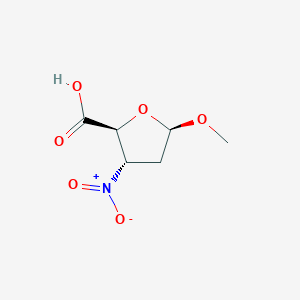
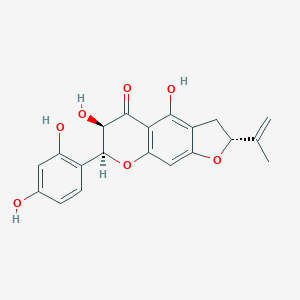
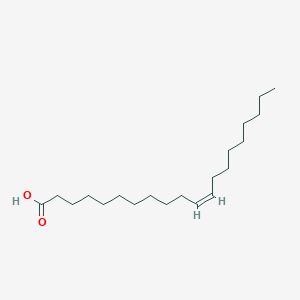
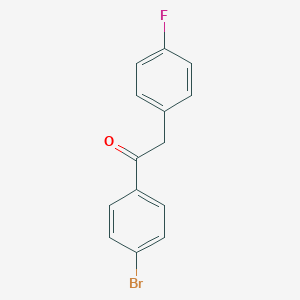

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)
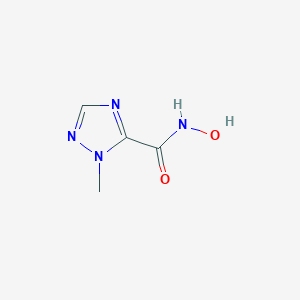
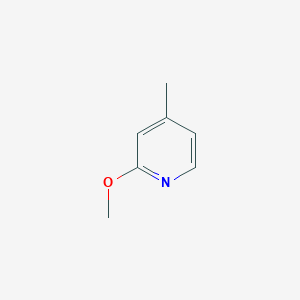

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
